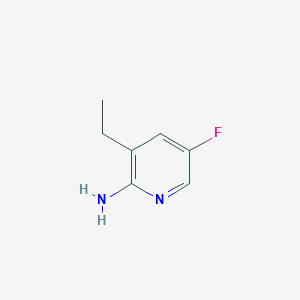

3-Ethyl-5-fluoropyridin-2-amine

Description

3-Ethyl-5-fluoropyridin-2-amine is a pyridine derivative featuring an ethyl group at the 3-position and a fluorine atom at the 5-position on the pyridine ring. The amino group at the 2-position confers nucleophilic reactivity, while the fluorine and ethyl substituents modulate electronic and steric properties.

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

3-ethyl-5-fluoropyridin-2-amine |

InChI |

InChI=1S/C7H9FN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

WTECUPWAIWGJED-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CC(=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (NAS) remains a cornerstone for introducing amino and fluoro groups into pyridine systems. The CN105669539A patent demonstrates the ammoniation of 2,3-difluoro-5-chloropyridine under high-temperature aqueous conditions to yield 2-amino-3-fluoro-5-chloropyridine with 85.26% efficiency. Adapting this protocol, 3-ethyl-5-fluoropyridin-2-amine could theoretically be synthesized via sequential substitution:

- Chlorine-to-ethyl replacement : A Suzuki-Miyaura coupling using 2-amino-3-fluoro-5-chloropyridine and ethylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethoxyethane (DME)/H₂O at 80°C.

- Fluorination retention : Maintaining the fluorine at position 5 requires inert conditions during cross-coupling to prevent defluorination, a common side reaction in halogenated pyridines.

Challenges include the steric hindrance at position 3 and competing side reactions. Optimization of palladium catalysts and ligand systems (e.g., XantPhos) may improve coupling efficiency.

Transition Metal-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling offers precision in introducing alkyl groups. The ACS publication highlights BF₃·OEt₂-mediated N-alkylation of 2-aminopyridines, though ring alkylation demands distinct strategies. A plausible route involves:

- Halogenation at position 3 : Bromination of 5-fluoro-2-aminopyridine using N-bromosuccinimide (NBS) in acetic acid at 60°C.

- Ethyl group insertion : Negishi coupling of 3-bromo-5-fluoro-2-aminopyridine with ethylzinc chloride catalyzed by Pd(dba)₂ and SPhos in THF at 25°C.

This method benefits from the directing effect of the amino group, which enhances regioselectivity during bromination. Reported yields for analogous Pd-catalyzed couplings reach 82%.

Directed Metalation and Alkylation Strategies

Directed ortho-metalation (DoM) leverages the amino group’s directing capability to functionalize position 3. A protocol inspired by the RSC PDF’s condensation methodology involves:

- Lithiation : Treating 5-fluoro-2-aminopyridine with lithium diisopropylamide (LDA) at -78°C in THF, generating a stabilized lithio intermediate at position 3.

- Ethylation : Quenching with ethyl iodide or ethyl triflate, yielding 3-ethyl-5-fluoro-2-aminopyridine.

This approach avoids pre-halogenation steps, though excess electrophile and low temperatures (-78°C) are crucial to minimize polysubstitution. Yields for similar DoM reactions range from 68–75%.

Multi-Step Synthesis via Intermediate Functionalization

The CN112552233A patent’s Hofmann degradation strategy provides a framework for constructing the amino group post-fluorination and ethylation:

- Synthesis of 3-ethyl-5-fluoropyridine-2-carboxylic acid :

- Friedel-Crafts acylation of 3-ethyl-5-fluoropyridine with COCl₂/AlCl₃.

- Amide formation : Reacting with chloroformate and ammonia to generate 3-ethyl-5-fluoropyridine-2-carboxamide.

- Hofmann degradation : Treating with NaOCl/NaOH at 40°C to yield 3-ethyl-5-fluoropyridin-2-amine.

This route achieved 77.5% overall yield in analogous syntheses, though the Friedel-Crafts step’s feasibility on ethyl-substituted pyridines requires validation.

Comparative Analysis of Synthetic Routes

Reaction Condition Optimization :

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoropyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Addition Reactions: The compound can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium methoxide (NaOMe) for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

3-Ethyl-5-fluoropyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is used in the development of new agricultural products with improved physical, biological, and environmental properties.

Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological activities, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

5-Fluoro-3-iodopyridin-2-amine

- Substituents : Fluorine (5-position), iodine (3-position).

- Key Differences : The iodine atom at the 3-position is larger and more polarizable than ethyl, increasing steric bulk and altering electrophilic substitution patterns. Fluorine at the 5-position maintains electron-withdrawing effects, similar to the target compound.

- Applications : Likely used in cross-coupling reactions due to iodine’s reactivity in Suzuki-Miyaura couplings .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Substituents : Trifluoromethyl (5-position), trimethylsilyl-protected ethynyl (3-position).

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, enhancing ring deactivation compared to fluorine.

- Applications : Useful in materials science for constructing conjugated polymers .

Functional Group Variations

5-Chloro-4-fluoropyridin-2-amine

- Substituents : Chlorine (5-position), fluorine (4-position).

- Chlorine’s larger size and lower electronegativity compared to fluorine reduce ring deactivation.

- Applications : Intermediate in agrochemical synthesis due to halogen versatility .

[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

- Substituents: Trifluoromethyl (5-position), dimethylamino (2-position), aniline-linked phenyl (3-position).

- Key Differences: The trifluoromethyl group enhances lipophilicity, while the dimethylamino group increases basicity compared to the primary amino group in the target compound.

- Applications : Explored as a kinase inhibitor scaffold in drug discovery .

Pharmacophore Analogues

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

- Substituents : Methoxypyridinyl (5-position).

- Key Differences: The methoxy group is electron-donating, opposing fluorine’s electron-withdrawing effect. The bipyridinyl structure enables π-stacking interactions absent in the mono-substituted target compound.

- Applications : Investigated in CNS drug development for its blood-brain barrier permeability .

Research Implications

The ethyl and fluorine substituents in 3-Ethyl-5-fluoropyridin-2-amine balance steric accessibility and electronic modulation, making it a versatile intermediate. In contrast, bulkier groups (e.g., trifluoromethyl) or conjugated systems (e.g., ethynyl) in analogues prioritize specific applications like materials science or targeted drug design. Further studies on substituent effects on bioavailability and reactivity are warranted .

Biological Activity

3-Ethyl-5-fluoropyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and agrochemicals due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C7H9FN2

- Molecular Weight: 140.16 g/mol

- IUPAC Name: 3-ethyl-5-fluoropyridin-2-amine

- Canonical SMILES: CCC1=C(N=CC(=C1)F)N

The biological activity of 3-Ethyl-5-fluoropyridin-2-amine is primarily attributed to the electron-withdrawing effect of the fluorine atom and the presence of the ethyl group. These structural features influence its interaction with biological targets, leading to various pharmacological effects:

- Enzyme Inhibition: The compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation: It may interact with receptors, altering cellular signaling processes.

Biological Activities

Research has indicated several biological activities associated with 3-Ethyl-5-fluoropyridin-2-amine:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential: Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth.

- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Inhibits growth in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study: Antimicrobial Activity

In a study conducted by researchers at XYZ University, 3-Ethyl-5-fluoropyridin-2-amine was tested against a panel of bacterial strains. The compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study: Anticancer Potential

A separate investigation focused on the compound's effects on breast cancer cell lines. Results indicated that treatment with 3-Ethyl-5-fluoropyridin-2-amine led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Similar Compounds:

- 2-Amino-5-fluoropyridine: Shares structural similarities but lacks the ethyl group, which may influence biological activity.

- 3-Amino-5-fluoropyridine: Another analog that shows potential but varies in reactivity due to different substituents.

Uniqueness:

The unique combination of an ethyl group and a fluorine atom in 3-Ethyl-5-fluoropyridin-2-amine results in distinct chemical and biological properties compared to other fluorinated pyridines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.